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Compound of Interest

Compound Name: ARN14988

Cat. No.: B605582 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure,

physicochemical properties, and biological activity of ARN14988, a potent inhibitor of acid

ceramidase (aCDase). The information is intended to support further research and

development of this compound as a potential therapeutic agent.

Chemical Structure and Identity
ARN14988 is a small molecule inhibitor with the following chemical identity:
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Identifier Value

IUPAC Name

5-chloro-3-[(hexylamino)carbonyl]-3,6-dihydro-

2,6-dioxo-1(2H)-pyrimidinecarboxylic acid, 2-

methylpropyl ester

CAS Number 1502027-70-4

Molecular Formula C₁₆H₂₄ClN₃O₅

Molecular Weight 373.8 g/mol

SMILES
O=C(OCC(C)C)N(C(C(Cl)=CN1C(NCCCCCC)=

O)=O)C1=O

InChI

InChI=1S/C16H24ClN3O5/c1-4-5-6-7-8-18-

14(22)19-9-12(17)13(21)20(15(19)23)16(24)25-

10-11(2)3/h9,11H,4-8,10H2,1-3H3,(H,18,22)

Physicochemical Properties
ARN14988 exhibits physicochemical properties that are crucial for its potential as a therapeutic

agent, particularly for central nervous system disorders.

Property Value Method

Lipophilicity (log Kₒ/w) 3.34 ± 0.40[1] Shake-flask lipophilicity assay

Permeability (log P)
-4.62 ± 0.18 (at biological pH)

[1]

Parallel Artificial Membrane

Permeability Assay (PAMPA)

[1]

Plasma Protein Binding ~45% unbound[1][2]
Rapid Equilibrium Dialysis

(RED)[1]

Solubility

DMF: 30 mg/ml, DMSO: 30

mg/ml, DMSO:PBS (pH 7.2)

(1:2): 0.33 mg/ml, Ethanol:

slightly soluble[3]

Not specified
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These properties indicate that ARN14988 is a lipophilic compound capable of crossing the

blood-brain barrier, a critical feature for drugs targeting brain tumors like glioblastoma.[1][2]

Biological Activity and Mechanism of Action
ARN14988 is a potent inhibitor of acid ceramidase (aCDase), a lysosomal enzyme that

catalyzes the hydrolysis of ceramide into sphingosine and a free fatty acid.[4] Sphingosine can

then be phosphorylated to sphingosine-1-phosphate (S1P), a signaling molecule involved in

cell proliferation, survival, and migration. By inhibiting aCDase, ARN14988 leads to an

accumulation of ceramide, which can induce apoptosis, and a decrease in S1P levels, thereby

inhibiting pro-survival signaling pathways.

In Vitro and Cellular Activity
Parameter Value Cell Line/System

IC₅₀ (human aCDase) 12 nM[4] In vitro enzyme assay

IC₅₀ (A375 melanoma cells) 1.5 µM[4] Cellular activity assay

EC₅₀ (A375 melanoma cells) 51.9 µM[5] Cell viability assay

EC₅₀ (G361 melanoma cells) 77.3 µM[5] Cell viability assay

ARN14988 has demonstrated synergistic cytotoxic effects when combined with common anti-

cancer drugs such as 5-fluorouracil, vemurafenib, and paclitaxel in proliferative melanoma cell

lines.[5]

Signaling Pathway
The following diagram illustrates the mechanism of action of ARN14988 in the context of the

acid ceramidase signaling pathway.
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Mechanism of ARN14988 action on the aCDase pathway.

Experimental Protocols
The following sections describe generalized protocols for the key experiments used to

characterize ARN14988.

Acid Ceramidase Activity Assay (Fluorogenic Method)
This assay measures the enzymatic activity of aCDase and the inhibitory potential of

compounds like ARN14988.

Preparation of Reagents:

Prepare a suitable assay buffer (e.g., 25 mM sodium acetate, pH 4.5).

Prepare a stock solution of a fluorogenic aCDase substrate (e.g., a synthetic ceramide

analog) in an appropriate solvent.

Prepare a stock solution of ARN14988 in DMSO.

Prepare cell or tissue lysates containing aCDase.

Assay Procedure:
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In a 96-well plate, add the cell lysate.

Add varying concentrations of ARN14988 (or vehicle control) to the wells and pre-

incubate.

Initiate the enzymatic reaction by adding the fluorogenic substrate.

Incubate the plate at 37°C for a defined period.

Stop the reaction (e.g., by adding a basic buffer).

Measure the fluorescence of the released product using a microplate reader.

Data Analysis:

Calculate the percentage of aCDase inhibition for each concentration of ARN14988.

Determine the IC₅₀ value by fitting the data to a dose-response curve.

Parallel Artificial Membrane Permeability Assay (PAMPA)
for Blood-Brain Barrier (BBB) Permeability
This assay predicts the passive diffusion of a compound across the BBB.

Preparation:

Use a 96-well filter plate with a hydrophobic PVDF membrane.

Coat the membrane with a lipid solution (e.g., a mixture of phospholipids in an organic

solvent) to form an artificial membrane.

Prepare a donor solution of ARN14988 in a buffer at a relevant pH.

Fill the wells of a 96-well acceptor plate with a suitable buffer.

Assay Procedure:

Place the filter plate on top of the acceptor plate (the "sandwich").
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Add the ARN14988 donor solution to the wells of the filter plate.

Incubate the sandwich at room temperature for a set time (e.g., 4-18 hours).

After incubation, separate the plates.

Analysis:

Determine the concentration of ARN14988 in both the donor and acceptor wells using LC-

MS/MS.

Calculate the permeability coefficient (Pe) using the following equation: Pe = (-ln(1 -

[drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * Time)

Rapid Equilibrium Dialysis (RED) for Plasma Protein
Binding
This assay determines the fraction of a drug that is bound to plasma proteins.

Preparation:

Use a RED device, which consists of single-use dialysis inserts with a semi-permeable

membrane (typically 8 kDa MWCO).

Spike plasma (e.g., human or mouse) with a known concentration of ARN14988.

Assay Procedure:

Add the ARN14988-spiked plasma to one chamber of the RED insert and a buffer (e.g.,

PBS) to the other chamber.

Seal the plate and incubate at 37°C with shaking until equilibrium is reached (typically 4-6

hours).

Analysis:

After incubation, collect samples from both the plasma and buffer chambers.
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Determine the concentration of ARN14988 in both samples by LC-MS/MS.

Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber

to the concentration in the plasma chamber.

Experimental and Drug Development Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of a compound

like ARN14988.
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A generalized preclinical development workflow for ARN14988.
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Conclusion
ARN14988 is a potent and promising inhibitor of acid ceramidase with favorable

physicochemical properties for targeting central nervous system diseases. Its ability to cross

the blood-brain barrier and its synergistic effects with existing chemotherapeutics make it a

strong candidate for further investigation in the treatment of glioblastoma and other cancers.

The experimental protocols and workflows outlined in this guide provide a framework for the

continued research and development of ARN14988 and similar compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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